molecular formula C₁₃H₁₅NO₂ B1663208 Octazamide CAS No. 56391-55-0

Octazamide

Cat. No. B1663208
CAS RN: 56391-55-0
M. Wt: 217.26 g/mol
InChI Key: ZSYULWHBPBAOKV-UHFFFAOYSA-N
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Description

Octazamide, also known as ICI-US 457, is an analgesic agent . It has a molecular weight of 217.26 and its molecular formula is C13H15NO2 . It appears as a liquid that is colorless to light yellow .


Molecular Structure Analysis

The molecular structure of Octazamide consists of 13 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The ChemSpider ID for Octazamide is 38194 .


Physical And Chemical Properties Analysis

Octazamide is a liquid that is colorless to light yellow . Its molecular weight is 217.26 and its molecular formula is C13H15NO2 . More detailed physical and chemical properties would require specific experimental measurements .

Scientific Research Applications

Neuropharmacological Research

Research has explored the neuropharmacological aspects of fatty acid amides like oleamide. For instance, oleamide, a fatty acid amide related to Octazamide, accumulates in the cerebrospinal fluid of rats after sleep deprivation and induces sleep. This compound's inhibition of fatty acid amide hydrolase results in reduced sleep latency and increased total sleep time, suggesting potential applications in sleep-related disorders. The mechanism of action involves modulation of 5-HT2a, 5HT2c, and GABAa receptors, and cannabinergic pathways (Mendelson & Basile, 2001).

Anxiolytic Effects in Behavioral Studies

Oleamide has also been studied for its anxiolytic-like effects. In a study on mice, oleamide significantly reversed anxiety-like behavior in socially isolated mice and reduced anxiety levels in group-housed mice. These findings suggest the involvement of fatty acid amides in regulating anxiety-related behavior (Wei et al., 2007).

Cancer Research

In cancer research, synthetic compounds such as triazol-4-ylphenyl-bearing histone deacetylase inhibitors have shown promise. One such compound, octanedioic acid hydroxyamide[3-(1-phenyl-1H-[1,2,3]triazol-4-yl)phenyl]amide, suppresses pancreatic cancer cell growth, indicating potential therapeutic applications in cancer treatment (He et al., 2010).

Antiviral Research

1,2,3-Triazole-containing derivatives of rupestonic acid, synthesized through click chemistry, have shown significant in vitro activities against various strains of influenza A virus, suggesting potential antiviral applications (He et al., 2014).

Biomedical Imaging

Optical coherence tomography (OCT), though not directly related to Octazamide, has been increasingly used in biomedical research for high-resolution imaging of biological specimens. This technology aids in both structural investigations and functional examinations in bioanalytical science (Walther et al., 2011).

Neurological Studies

A study investigating the neurotoxicity and mode of action of N, N-Diethyl-Meta-Toluamide (DEET) revealed that DEET targets octopaminergic synapses to induce neuroexcitation and toxicity in insects, which could have implications for understanding the neuronal targets related to acute toxicity in mammals (Swale et al., 2014).

Safety And Hazards

When handling Octazamide, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13(10-4-2-1-3-5-10)14-6-11-8-16-9-12(11)7-14/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYULWHBPBAOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2CN1C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10866558
Record name Phenyl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octazamide

Synthesis routes and methods

Procedure details

Benzoyl chloride (14.06 grams, 0.1 mole), Aldrich Chemical Co., Inc., Milwaukee, Wisconsin, was slowly added to a mixture of [compound (X)] hexahydro-1H-furo(3,4-c)pyrrole (11.3 grams, 0.1 mole) and sodium hydroxide (10 grams) in 300 ml of water at 10°C. After the addition of benzoyl chloride, the reaction mixture was stirred at room temperature for 2 to 3 hours and the product was extracted with diethyl ether (4 × 200 ml). Removal of the ether gave the product 5-benzoyl-hexahydro-1H-furo(3,4-c)pyrrole, represented by formula (XI), as a clear viscous liquid which solidified on standing. The product was crystallized from diethyl ether and had a melting point of 47° to 48°C.
Quantity
14.06 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
ZK Ali, DE Baker - Hospital Pharmacy, 2017 - journals.sagepub.com
Each month, subscribers to The Formulary Monograph Service receive 5 to 6 well-documented monographs on drugs that are newly released or are in late phase 3 trials. The …
Number of citations: 1 journals.sagepub.com
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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